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Abstract
FC14-584B is a dithiocarbamate-based inhibitor of β-class carbonic anhydrases (CAs), with

demonstrated potent activity against isoforms found in Mycobacterium tuberculosis (Mtb), the

primary causative agent of tuberculosis. This document provides a comprehensive technical

overview of FC14-584B, including its inhibitory potency, the methodologies used to determine

its activity, and its proposed mechanism of action. The information presented herein is intended

to support further research and development of FC14-584B as a potential novel anti-tubercular

agent.

Introduction to β-Carbonic Anhydrases as a Drug
Target
β-carbonic anhydrases are a class of metalloenzymes essential for various physiological

processes in bacteria, fungi, and plants. In Mycobacterium tuberculosis, these enzymes play a

crucial role in pH homeostasis, which is vital for the pathogen's survival and persistence within

the host macrophage's acidic phagosomal environment. By catalyzing the reversible hydration

of carbon dioxide to bicarbonate and a proton, β-CAs help the bacterium to buffer its cytoplasm

and maintain a viable intracellular pH. The absence of β-CA orthologs in humans makes them

an attractive and specific target for novel anti-infective therapies with a potentially high

therapeutic index. FC14-584B has emerged as a specific inhibitor of mycobacterial β-CAs.
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Quantitative Inhibitory Activity of FC14-584B
The inhibitory potency of FC14-584B has been quantified against the three β-carbonic

anhydrase isoforms present in Mycobacterium tuberculosis: Mtb β-CA1 (Rv1284), Mtb β-CA2

(Rv3588c), and Mtb β-CA3 (Rv3273). The inhibition constants (Ki) were determined using a

stopped-flow CO₂ hydration assay.

Target Enzyme Inhibition Constant (Kᵢ) (nM)

Mtb β-CA1 (Rv1284) Subnanomolar to nanomolar range

Mtb β-CA2 (Rv3588c) Subnanomolar to nanomolar range

Mtb β-CA3 (Rv3273) Subnanomolar to nanomolar range

Note: The available literature states that FC14-584B inhibits purified β-CAs of Mtb at

nanomolar and subnanomolar concentrations, though specific Ki values for each isoform are

not detailed in the provided search results.

Experimental Protocols
Stopped-Flow CO₂ Hydration Assay for Carbonic
Anhydrase Inhibition
This spectrophotometric method measures the enzyme's ability to catalyze the hydration of

CO₂. The assay is performed using a stopped-flow instrument, which allows for the rapid

mixing of enzyme and substrate and the subsequent monitoring of the reaction kinetics.

Materials:

Purified recombinant Mtb β-CA enzyme (isoforms 1, 2, or 3)

FC14-584B (or other inhibitors) dissolved in an appropriate solvent (e.g., DMSO)

CO₂-saturated water

Buffer solution (e.g., Tris-HCl, pH 7.4)
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pH indicator (e.g., p-nitrophenol)

Procedure:

Prepare a solution of the Mtb β-CA enzyme in the buffer.

Prepare a range of concentrations of FC14-584B.

Pre-incubate the enzyme with each concentration of the inhibitor for a specified time to allow

for binding.

In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO₂-

saturated water containing the pH indicator.

Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂

causes a drop in pH.

The initial rates of the reaction are calculated from the absorbance data.

The inhibition constant (Ki) is determined by fitting the data to the Michaelis-Menten equation

for competitive inhibition.

In Vitro Growth Inhibition of Mycobacterium marinum
Mycobacterium marinum, a close relative of Mtb, is often used as a surrogate model for

preliminary anti-tubercular drug screening due to its faster growth rate and lower biosafety level

requirements.

Materials:

Mycobacterium marinum culture

7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

FC14-584B

96-well microplates

Procedure:
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Grow M. marinum to mid-log phase in 7H9 broth.

Prepare serial dilutions of FC14-584B in 7H9 broth in a 96-well plate.

Inoculate each well with a standardized suspension of M. marinum.

Include positive (no drug) and negative (no bacteria) control wells.

Incubate the plates at the optimal growth temperature for M. marinum (e.g., 30°C).

After a defined incubation period (e.g., 5-7 days), assess bacterial growth by measuring the

optical density at 600 nm (OD₆₀₀) or by using a viability stain (e.g., resazurin).

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the

compound that inhibits visible bacterial growth. The literature reports a MIC of 75 µM for

FC14-584B against M. marinum.

Zebrafish (Danio rerio) Embryo Toxicity Assay
Zebrafish embryos are a widely used in vivo model for toxicity screening due to their rapid

development, optical transparency, and genetic similarity to humans.

Materials:

Fertilized zebrafish embryos

Embryo medium (e.g., E3 medium)

FC14-584B

24-well plates

Procedure:

Collect newly fertilized zebrafish embryos and place them in embryo medium.

At a specific developmental stage (e.g., 6 hours post-fertilization), transfer a set number of

healthy embryos to each well of a 24-well plate.
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Expose the embryos to a range of concentrations of FC14-584B dissolved in the embryo

medium.

Include a vehicle control (medium with the solvent used to dissolve the compound).

Incubate the embryos at 28.5°C.

Observe the embryos at regular intervals (e.g., 24, 48, 72, 96, and 120 hours post-

fertilization) under a stereomicroscope.

Record mortality and any developmental abnormalities, such as pericardial edema, yolk sac

edema, spinal curvature, and delayed hatching.

The LC₅₀ (lethal concentration 50%) can be calculated from the mortality data. FC14-584B
was found to be the least toxic in a comparison with a related compound, with minimal

toxicity observed at 300 µM in 5-day-old larvae.

In Vivo Efficacy Study in a Zebrafish Larval Model of
Tuberculosis
This model is used to assess the ability of a compound to control mycobacterial infection in a

living organism.

Materials:

Zebrafish larvae (e.g., 2 days post-fertilization)

Fluorescently labeled Mycobacterium marinum (e.g., expressing mWasabi)

FC14-584B

Microinjection setup

Procedure:

Anesthetize the zebrafish larvae.
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Inject a controlled dose of fluorescently labeled M. marinum into a specific site, such as the

caudal vein or the yolk sac.

After infection, transfer the larvae to fresh embryo medium containing FC14-584B at a non-

toxic concentration (e.g., 300 µM).

Include an infected control group treated with the vehicle.

Incubate the larvae at 28.5°C.

At different time points post-infection (e.g., 3 and 6 days), anesthetize the larvae and image

them using fluorescence microscopy.

Quantify the bacterial burden by measuring the total fluorescence intensity or by counting the

number of bacteria.

A significant reduction in bacterial burden in the treated group compared to the control group

indicates in vivo efficacy. In vivo studies showed that 300 µM FC14-584B significantly

impaired the growth of M. marinum in zebrafish larvae.

Signaling Pathways and Mechanism of Action
The primary mechanism of action of FC14-584B is the inhibition of β-carbonic anhydrases

within Mycobacterium tuberculosis. This inhibition disrupts the bacterium's ability to regulate its

internal pH, which is critical for its survival and pathogenesis.
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Proposed Mechanism of Action of FC14-584B in Mycobacterium tuberculosis
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Caption: FC14-584B inhibits Mtb's β-carbonic anhydrase, disrupting pH homeostasis and

survival.

The diagram above illustrates the central role of β-carbonic anhydrase in Mtb's pH regulation.

By inhibiting this enzyme, FC14-584B prevents the conversion of CO₂ to bicarbonate, leading

to an inability to buffer the cytoplasm against the acidic environment of the phagosome. This

disruption of pH homeostasis is detrimental to the bacterium's survival.
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Experimental Workflow for FC14-584B Evaluation
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Caption: Workflow for evaluating the potential of FC14-584B as an anti-tubercular agent.

This workflow outlines the logical progression of experiments to characterize a novel anti-

mycobacterial agent like FC14-584B, from initial target engagement to in vivo proof-of-concept.

Conclusion
FC14-584B is a promising β-carbonic anhydrase inhibitor with potent activity against

mycobacterial enzymes. The data gathered from in vitro and in vivo studies support its potential

as a lead compound for the development of new anti-tubercular drugs. The detailed
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experimental protocols provided in this guide are intended to facilitate further research into

FC14-584B and other compounds in its class. Future studies should focus on elucidating the

precise binding mode of FC14-584B to the different Mtb β-CA isoforms, optimizing its

pharmacological properties, and evaluating its efficacy in more advanced preclinical models of

tuberculosis.

To cite this document: BenchChem. [FC14-584B: A Technical Guide to its β-Carbonic
Anhydrase Inhibitory Activity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12369738#fc14-584b-carbonic-anhydrase-inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b12369738?utm_src=pdf-body
https://www.benchchem.com/product/b12369738?utm_src=pdf-body
https://www.benchchem.com/product/b12369738#fc14-584b-carbonic-anhydrase-inhibition
https://www.benchchem.com/product/b12369738#fc14-584b-carbonic-anhydrase-inhibition
https://www.benchchem.com/product/b12369738#fc14-584b-carbonic-anhydrase-inhibition
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12369738?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12369738?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

